Cromolyn sodium hydrate

Description

BenchChem offers high-quality Cromolyn sodium hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cromolyn sodium hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

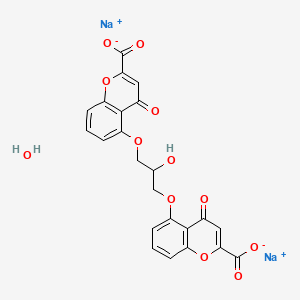

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZBBKUQXFWZCB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Na2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of cromolyn sodium

An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Cromolyn Sodium

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Deconstructing a Prophylactic Powerhouse

Cromolyn sodium, first identified in the 1960s from the natural chromone khellin, represents a foundational therapeutic agent in the prophylactic management of allergic and mast cell-mediated diseases.[1][2] Unlike acute symptom-relieving medications, cromolyn sodium's utility lies in its preventative mechanism, stabilizing mast cells to preempt the inflammatory cascade.[2][3][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and the analytical methodologies essential for its characterization and evaluation. Our objective is to furnish a robust, field-proven resource that bridges fundamental chemistry with practical application in research and development.

Molecular Architecture and Physicochemical Characteristics

The therapeutic efficacy and formulation strategy for any active pharmaceutical ingredient (API) are fundamentally dictated by its chemical structure and inherent physical properties.

Chemical Identity

Cromolyn sodium is the disodium salt of cromoglicic acid.[3][5] Its structure is characterized by two chromone rings linked by a glycerol ether bridge.

-

IUPAC Name: disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate[5][6]

Figure 1: Chemical structure of the parent acid, cromoglicic acid. The therapeutic agent is its disodium salt.

Physicochemical Data Summary

The physicochemical profile of cromolyn sodium presents distinct challenges and opportunities for drug delivery, particularly its high polarity and poor lipid solubility, which result in low oral bioavailability (approximately 1%).[3][8] This necessitates localized administration (e.g., inhalation, ophthalmic) for most therapeutic applications.

| Property | Value | Source(s) |

| Appearance | White to off-white, odorless, hygroscopic crystalline powder. | [8][9] |

| Solubility | Soluble in water (1 part in 10). Practically insoluble in ethanol. | [9] |

| pKa | ~2.0 | [9][10] |

| Melting Point | 241-242 °C (with decomposition) | [11][12] |

| LogP (Octanol/Water) | -4.8 to -5.0 (at pH 7.4) | [10] |

| pH (4% Solution) | 4.0 - 7.0 | [7] |

Core Mechanism of Action: Mast Cell Stabilization

Cromolyn sodium exerts its therapeutic effect not by antagonizing inflammatory mediators after their release, but by preventing their release in the first place.[1][4] This mechanism is centered on the stabilization of mast cell membranes.

Upon exposure to an allergen, IgE antibodies cross-link on the surface of mast cells, triggering a complex signaling cascade. A critical event in this cascade is the influx of extracellular calcium ions (Ca²⁺) into the cell. This influx is essential for the fusion of intracellular granules—containing histamine, leukotrienes, and other inflammatory mediators—with the cell membrane, a process known as degranulation.[2][4]

Cromolyn sodium inhibits this process by blocking the transport of calcium ions across the mast cell membrane.[2][4] By preventing the requisite increase in intracellular Ca²⁺, it effectively stabilizes the mast cell, inhibiting degranulation and the subsequent release of symptom-causing chemicals.[1][5] This prophylactic action is effective for both immediate and late-phase allergic responses.[1]

Sources

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Cromolyn Sodium used for? [synapse.patsnap.com]

- 3. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 4. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]

- 5. macsenlab.com [macsenlab.com]

- 6. Cromolyn (sodium) | C23H14Na2O11 | CID 59057527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pi.bausch.com [pi.bausch.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Cromolyn Disodium Salt | 15826-37-6 [chemicalbook.com]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US8513300B2 - Formulations for oral administration of cromolyn sodium - Google Patents [patents.google.com]

Unraveling the Mechanistic Paradigm of Cromolyn Sodium: From Calcium Channel Modulation to GPR35 Agonism

Executive Summary

Cromolyn sodium (disodium cromoglycate) has served as a foundational prophylactic therapeutic in the management of allergic asthma, mastocytosis, and Mast Cell Activation Syndrome (MCAS)[1]. While its clinical efficacy in mitigating histamine and leukotriene storms is well-documented, its precise molecular mechanism has historically been oversimplified. Classical pharmacology defined it broadly as a membrane stabilizer that blocks calcium (Ca²⁺) influx[2]. However, modern transcriptomic and receptor kinetic studies have redefined this paradigm, identifying cromolyn as a potent agonist of the G protein-coupled receptor 35 (GPR35) [3].

This whitepaper provides an in-depth technical analysis of cromolyn sodium’s dual-faceted mechanism of action, synthesizes its cross-species pharmacodynamics, and outlines a self-validating experimental protocol for quantifying mast cell stabilization in preclinical drug development.

Molecular Mechanism of Action

The stabilization of mast cells by cromolyn sodium operates through a synergistic intersection of classical ion channel blockade and targeted G-protein signaling.

The Classical Model: Calcium Channel Blockade

Mast cell degranulation is fundamentally a calcium-dependent exocytotic event. When an allergen cross-links IgE antibodies bound to FcεRI receptors on the mast cell surface, it triggers an intracellular signaling cascade that opens plasma membrane Ca²⁺ channels. The rapid influx of extracellular calcium drives the fusion of secretory granules with the cell membrane[2]. Cromolyn sodium acts as a protective barrier, 2 across the lipid bilayer[2]. Without the requisite Ca²⁺ surge, the physical "popping" (degranulation) of the mast cell is halted, trapping preformed mediators (histamine, tryptase) and preventing the de novo synthesis of lipid mediators (prostaglandins, leukotrienes)[4].

The Modern Paradigm: GPR35 Agonism

Recent pharmacological profiling has revealed that cromolyn is not merely a non-specific membrane coating, but a 5, a receptor highly expressed in mast cells, basophils, and colonic nociceptive neurons[6]. Upon binding GPR35, cromolyn initiates the following cascade:

-

Gαi/o Coupling: Cromolyn induces a conformational shift that recruits inhibitory G-proteins (Gαi/o), leading to the suppression of adenylate cyclase and a subsequent drop in intracellular cyclic AMP (cAMP)[7].

-

TRPA1 Inhibition: In visceral tissues, GPR35 agonism by cromolyn heavily attenuates Transient Receptor Potential Ankyrin 1 (TRPA1) channel activation. This 7—a potent neuropeptide that otherwise triggers a vicious cycle of further mast cell activation and microvascular leakage[7][8].

-

β-Arrestin Translocation: Cromolyn triggers robust β-arrestin-2 recruitment, facilitating receptor desensitization and contributing to the drug's requirement for consistent, long-term prophylactic dosing (typically 2–6 weeks to reach full clinical efficacy)[2][3].

Fig 1: Cromolyn sodium signaling via GPR35 and calcium blockade to prevent degranulation.

Quantitative Pharmacodynamics & Receptor Kinetics

When designing preclinical models, researchers must account for the significant cross-species variability in cromolyn's binding affinity. The table below summarizes the dynamic mass redistribution and potency metrics of cromolyn sodium across human and rodent models.

| Species | Receptor Target | Efficacy / Action | EC₅₀ (Potency) | Clinical Half-Life |

| Human | GPR35 | Full Agonist | ~7 μM | 80 - 90 minutes |

| Mouse | GPR35 | Full Agonist | 22 - 56 μM | N/A (Model dependent) |

| Rat | GPR35 | Full Agonist | ~4 μM | N/A (Model dependent) |

Data synthesized from β-arrestin-2 recruitment assays and dynamic mass redistribution profiles[1][6].

Experimental Methodologies: Validating Mast Cell Stabilization

To rigorously evaluate the efficacy of mast cell stabilizers like cromolyn sodium, researchers must utilize internally controlled, self-validating in vitro assays. The gold standard is the β-Hexosaminidase Release Assay utilizing Bone Marrow-Derived Mast Cells (BMMCs).

Causality of Assay Design: Direct measurement of histamine is notoriously difficult due to its short half-life and volatility. β-hexosaminidase is a stable enzyme co-stored within the same secretory granules as histamine. By measuring the enzymatic cleavage of a chromogenic substrate (p-NAG) by released β-hexosaminidase, we obtain a highly reliable, 1:1 surrogate metric for degranulation[9].

Step-by-Step Protocol: β-Hexosaminidase Release Assay

-

Cell Culture & Differentiation: Isolate bone marrow from the tibias of 4–8 week-old mice (e.g., 129S1/SvImJ). Culture the hematopoietic stem cells in RPMI-1640 media supplemented with 10% FBS and 20 ng/mL Interleukin-3 (IL-3) for 4–6 weeks[9]. Causality: IL-3 specifically drives the proliferation and differentiation of the mast cell lineage. Verify >95% purity via flow cytometry for FcεRI expression.

-

Sensitization: Seed BMMCs at

cells/mL in Tyrode's/BSA buffer. Incubate overnight with 1 μg/mL anti-DNP IgE[9]. Causality: This primes the high-affinity FcεRI receptors, mimicking the pathophysiological state of a sensitized allergic patient. -

Cromolyn Pretreatment: Wash the cells to remove unbound IgE. Pre-incubate the sensitized BMMCs with cromolyn sodium (e.g., 10 μM to 100 μM) for 15–30 minutes at 37°C[9]. Causality: This crucial prophylactic window allows cromolyn to bind GPR35, recruit Gαi/o, and stabilize the membrane prior to antigen cross-linking.

-

Antigen Challenge: Stimulate the cells with 10–30 ng/mL DNP-HSA (Dinitrophenyl-Human Serum Albumin) for 30 minutes at 37°C to induce degranulation[9].

-

Supernatant & Lysate Collection (Self-Validating Step): Centrifuge at 300 x g for 5 minutes. Transfer the supernatant (containing released enzymes) to a 96-well plate. Lyse the remaining cell pellet with 0.1% Triton X-100 to extract the retained intracellular enzymes. Causality: Measuring both fractions allows the data to be normalized as a percentage of total granular content, eliminating errors caused by variations in total cell number or basal enzyme expression.

-

Chromogenic Quantification: Add 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) to both fractions. Incubate for 1 hour at 37°C. Stop the reaction with 0.1 M carbonate buffer (pH 10.0) and read the optical density (OD) at 405 nm.

-

Calculation:

Fig 2: Experimental workflow for quantifying mast cell degranulation via β-hexosaminidase.

References

-

Cromolyn Sodium - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

-

What is Cromolyn Sodium used for? - Patsnap Synapse Source: Patsnap URL:[Link]

-

How Does Cromolyn Work? Mechanism of Action Explained in Plain English Source: Medfinder URL:[Link]

-

Anti-inflammatory gallic Acid and wedelolactone are G protein-coupled receptor-35 agonists Source: PubMed / S. Karger AG URL:[Link]

-

G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease Source: Frontiers in Pharmacology URL:[Link]

-

GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release Source: PubMed Central (PMC) URL:[Link]

-

Super-oxidized solution inhibits IgE-antigen-induced degranulation and cytokine release in mast cells Source: BiologiQ URL:[Link]

-

Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery Source: American Physiological Society Journal URL:[Link]

Sources

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]

- 3. Anti-inflammatory gallic Acid and wedelolactone are G protein-coupled receptor-35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Cromolyn Sodium used for? [synapse.patsnap.com]

- 5. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 6. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 7. GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. biologiq.nl [biologiq.nl]

An In-depth Technical Guide to the Early In Vitro Studies of Disodium Cromoglycate

Introduction: The Dawn of a Novel Anti-Allergic Mechanism

Historical Context: From Khellin to Cromolyn

Disodium cromoglycate (DSCG), also known as cromolyn sodium, emerged from research in the 1960s at Fisons Pharmaceuticals.[1] The journey began with the study of khellin, a compound extracted from the Egyptian medicinal herb Ammi visnaga, which possessed anti-spasmodic properties.[1] This line of inquiry led to the synthesis of disodium cromoglycate, a compound that, while not a bronchodilator or an anti-inflammatory agent in the classical sense, demonstrated a unique prophylactic action against allergic asthma.[1][2] This pioneering work, which famously involved self-experimentation by the Fisons pharmacologist Roger Altounyan, an asthmatic himself, ushered in a new therapeutic class of drugs.[1]

The Central Hypothesis: Mast Cell Stabilization

Early investigations quickly homed in on a primary mechanism of action: the ability of DSCG to prevent the release of inflammatory mediators from mast cells.[1][3] This led to the coining of the term "mast cell stabilizer" to describe its function.[1] The core hypothesis was that DSCG inhibits the degranulation of mast cells, a critical event in the early phase of Type I hypersensitivity reactions. When an allergen cross-links IgE antibodies on the surface of a sensitized mast cell, it triggers a cascade of events culminating in the release of pre-formed mediators, such as histamine, and the synthesis of others, like leukotrienes. These mediators are responsible for the clinical manifestations of allergy. DSCG was proposed to intervene in this process, preventing the release of these potent chemicals.[3][4]

Core In Vitro Models for Studying Disodium Cromoglycate

The elucidation of disodium cromoglycate's mechanism of action was heavily reliant on the development and utilization of various in vitro models. These models allowed for the controlled study of mast cell function and the effects of DSCG on their response to various stimuli.

The Workhorse: Rat Peritoneal Mast Cells (RPMCs)

The most widely used and arguably the most important in vitro model in the early research on DSCG was the rat peritoneal mast cell (RPMC).[5][6][7][8][9] These cells are readily obtainable in large numbers and high purity from the peritoneal cavity of rats, making them an ideal system for biochemical and pharmacological studies. RPMCs can be sensitized in vitro with reaginic antibodies and subsequently challenged with an antigen to induce degranulation, providing a robust model of an allergic reaction.[7][10]

Human-Relevant Models

To bridge the gap between animal models and human pathophysiology, researchers also employed human-derived tissues and cells.

-

2.2.1 Human Lung Mast Cells : Given that asthma was the primary therapeutic target for DSCG, human lung mast cells, often obtained from lobectomy or bronchoalveolar lavage specimens, were a crucial model.[9] Studies on these cells provided direct evidence of DSCG's efficacy in the target organ.

-

2.2.2 Human Jejunal Mucosa Mast Cells : The potential application of DSCG in gastrointestinal allergies was explored using mast cells from human jejunal mucosa.[11] In these experiments, mucosal tissue was sensitized with serum from allergic patients and then challenged with the relevant antigen in the presence or absence of DSCG.[11]

Other Cellular Models

-

2.3.1 Human Peripheral Blood Leukocytes : Beyond mast cells, the effects of DSCG on other inflammatory cells were investigated. Studies demonstrated that DSCG could directly inhibit the activation of human neutrophils, eosinophils, and monocytes in vitro at low concentrations.[12] This suggested a broader anti-inflammatory role for the drug than just mast cell stabilization.[12]

-

2.3.2 Murine Bone Marrow-Derived Mast Cells : While rat models were predominant, mouse bone marrow-derived mast cells (BMMCs) were also used.[13] However, it's important to note that early studies revealed species-specific differences in the response to DSCG, with some reports indicating that mouse mast cells were less responsive to the inhibitory effects of the drug under certain conditions.[13][14]

Foundational Experimental Protocols

The in vitro investigation of disodium cromoglycate relied on a set of core experimental protocols to isolate, stimulate, and analyze mast cell responses.

Mast Cell Isolation and Purification (Focus on RPMCs)

A standard procedure for isolating rat peritoneal mast cells is as follows:

-

Peritoneal Lavage : Euthanize a rat (e.g., Sprague-Dawley) and inject a buffered salt solution (e.g., Hank's Balanced Salt Solution) into the peritoneal cavity.

-

Cell Collection : Gently massage the abdomen and then aspirate the fluid containing a mixed population of cells.

-

Purification : Layer the cell suspension over a density gradient medium (e.g., Ficoll or Percoll) and centrifuge. Mast cells, being denser than other peritoneal cells, will form a pellet at the bottom of the tube.

-

Washing and Resuspension : Carefully remove the supernatant and wash the mast cell pellet with a suitable buffer. Resuspend the purified mast cells in a buffer for subsequent experiments.

Induction of Mast Cell Degranulation: A Comparative Overview of Secretagogues

A variety of stimuli were used to trigger mast cell degranulation in vitro, allowing researchers to probe different activation pathways.

-

3.2.1 Immunologic Stimuli (Antigen/IgE-mediated) : This method mimics a true allergic reaction. Mast cells are first sensitized with IgE antibodies specific to a particular antigen (e.g., ovalbumin). Subsequent exposure to that antigen cross-links the IgE receptors, initiating the degranulation cascade.[7][10][11]

-

3.2.2 Non-Immunologic Stimuli :

-

Compound 48/80 : A potent and widely used basic secretagogue that directly activates G-proteins, bypassing the IgE receptor, to induce mast cell degranulation.[5][15][16][17]

-

Substance P : A neuropeptide that can also induce mast cell degranulation, relevant in the context of neurogenic inflammation.[15][16]

-

Phospholipase A : An enzyme that can trigger degranulation and was used in some of the very early studies of DSCG.[4][6]

-

Quantifying Mast Cell Degranulation and Mediator Release

The inhibitory effect of DSCG was quantified by measuring the extent of mast cell degranulation and the amount of released mediators.

-

3.3.1 Histamine Release Assays : Histamine is a primary pre-formed mediator in mast cell granules. Its release into the supernatant is a direct measure of degranulation. The most common method for quantification is the fluorometric assay.[4][5][7][8]

-

3.3.2 Enzyme Release Assays : Other granular components, such as the enzyme β-hexosaminidase, are released concomitantly with histamine. Assaying for the activity of this enzyme in the supernatant provides another quantitative measure of degranulation.[13]

-

3.3.3 Morphological Assessment : The degranulation process can be visualized and quantified using microscopy. Mast cells are stained (e.g., with toluidine blue or alcian blue/nuclear fast red) and the percentage of degranulated cells is determined by counting.[5][18]

Elucidating the Mechanism of Action: Key In Vitro Studies

While the phenomenon of mast cell stabilization was readily observable, the precise molecular mechanism of disodium cromoglycate's action was a subject of intense investigation.

The Mast Cell Stabilization Effect: Direct Inhibition of Mediator Release

Numerous in vitro studies provided direct evidence for the mast cell stabilizing effect of DSCG. When added to sensitized mast cells prior to antigen challenge, DSCG produced a dose-dependent inhibition of histamine and other mediator release.[4][5][8][11] This inhibitory effect was observed with various immunological and some non-immunological stimuli.[6][19]

The Phosphodiesterase (PDE) Inhibition Hypothesis

One of the early and prominent hypotheses for the mechanism of action of DSCG was the inhibition of cyclic 3',5'-adenosine monophosphate (cAMP) phosphodiesterase (PDE).[20][21]

-

4.2.1 Measurement of cAMP levels : An increase in intracellular cAMP levels is known to inhibit mast cell degranulation. Studies showed that DSCG could significantly elevate cAMP concentrations in lymphocytes.[20]

-

4.2.2 PDE Activity Assays : In vitro experiments demonstrated that DSCG could directly inhibit the activity of PDE isolated from various tissues, including lymphocytes and lung homogenates.[20][21] By inhibiting PDE, DSCG would prevent the breakdown of cAMP, leading to its accumulation and subsequent inhibition of mediator release.

The Role of Calcium: Investigating Ion Flux

The influx of extracellular calcium is a critical step in the activation of mast cells and the subsequent degranulation process.[22][23] Therefore, another line of investigation focused on the effect of DSCG on calcium transport. It was proposed that DSCG might act by blocking calcium channels that are essential for mast cell degranulation, thereby stabilizing the cell.[22][24][25]

Differential Effects and Tachyphylaxis

Early in vitro studies also revealed some important nuances in the action of DSCG. The timing of drug administration relative to the degranulating stimulus was found to be crucial for its inhibitory effect.[1][10] Furthermore, the phenomenon of tachyphylaxis, or the rapid development of tolerance, was observed, where pre-incubation with DSCG could reduce its effectiveness upon subsequent challenge.[1][26] Additionally, DSCG was found to be more effective against some secretagogues than others. For instance, it could inhibit degranulation induced by Concanavalin A (which utilizes surface-bound immunoglobulins) but not by compound 48/80 or substance P in some experimental setups.[15][16]

Summary of Key Findings from Early In Vitro Studies

| Experimental Model | Stimulus (Secretagogue) | Key Findings | References |

| Rat Peritoneal Mast Cells | Antigen/IgE, Compound 48/80, Phospholipase A | Dose-dependent inhibition of histamine release and degranulation. | [4][5][6][7][8] |

| Human Jejunal Mucosa | Egg White Antigen (in sensitized tissue) | Significant reduction in mast cell degranulation at optimal concentrations. | [11] |

| Human Leukocytes | Formyl-methionyl-leucyl-phenylalanine (fMLP) | Inhibition of neutrophil, eosinophil, and monocyte activation. | [12] |

| Lymphocytes, Lung Homogenates | N/A (Enzyme Assays) | Inhibition of cAMP phosphodiesterase activity, leading to increased cAMP levels. | [20][21] |

| Rat Peritoneal Mast Cells | Concanavalin A, Compound 48/80, Substance P | Inhibition of Con A-induced release, but no inhibition of Compound 48/80 or Substance P-induced release. | [15][16] |

| Mouse Bone Marrow-Derived Mast Cells | A23187, Antigen | Decreased mediator release only after chronic exposure in culture. | [13] |

Conclusion: The Legacy of Early In Vitro Research on Disodium Cromoglycate

The early in vitro studies of disodium cromoglycate were instrumental in defining a new class of anti-allergic drugs. Through the meticulous use of models like the rat peritoneal mast cell, researchers were able to establish the core principle of mast cell stabilization and delve into the potential molecular mechanisms, including PDE inhibition and calcium channel modulation. These foundational studies not only provided the scientific rationale for the clinical use of DSCG in allergic diseases but also significantly advanced our understanding of mast cell biology and the pathophysiology of allergic inflammation. The experimental protocols and conceptual frameworks developed during this era laid the groundwork for decades of subsequent research in allergy and immunology.

References

-

Heiman, A. S., et al. (1995). Effect of Hydrocortisone and Disodium Cromoglycate on Mast Cell-Mediator Release Induced by Substance P. Pharmacology, 50(4), 218–228. Available at: [Link]

-

Kay, A. B., et al. (1987). Disodium cromoglycate inhibits activation of human inflammatory cells in vitro. Journal of Allergy and Clinical Immunology, 80(1), 1-8. Available at: [Link]

-

Choi, Y. K., et al. (2004). Effect of disodium cromoglycate on mast cell-mediated immediate-type allergic reactions. Life Sciences, 74(23), 2877-2887. Available at: [Link]

-

Lavin, N., et al. (1976). An action of disodium cromoglycate: inhibition of cyclic 3',5'-AMP phosphodiesterase. The Journal of Allergy and Clinical Immunology, 57(2), 80-88. Available at: [Link]

-

Orr, T. S., & Cox, J. S. (1969). Disodium cromoglycate, an inhibitor of mast cell degranulation and histamine release induced by phospholipase A. Nature, 223(5202), 197-198. Available at: [Link]

-

Taylor, W. A., et al. (1974). Anti-Allergic Actions of Disodium Cromoglycate and Other Drugs Known to Inhibit Cyclic 3′,5′-Nucleotide Phosphodiesterase. International Archives of Allergy and Applied Immunology, 47(2), 175-193. Available at: [Link]

-

Selbekk, B. H. (1979). The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa. Allergy, 34(5), 283-288. Available at: [Link]

-

Heiman, A. S., et al. (2008). Effect of Hydrocortisone and Disodium Cromoglycate on Mast Cell-Mediator Release Induced by Substance P. Karger Publishers. Available at: [Link]

-

Ginsburg, M. I., & Baldwin, A. L. (2004). Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery. American Journal of Physiology-Heart and Circulatory Physiology, 286(5), H1750-H1756. Available at: [Link]

-

Gillespie, E., & Lichtenstein, L. M. (1975). Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro. The Journal of pharmacology and experimental therapeutics, 192(2), 474-480. Available at: [Link]

-

Levi-Schaffer, F., et al. (1987). Cromolyn inhibition of mediator release in mast cells derived from mouse bone marrow. The Journal of Allergy and Clinical Immunology, 80(1), 9-13. Available at: [Link]

-

Rajan, V. S., et al. (2022). In Vitro Antioxidant and Mast Cell Stabilizing Activity of Different Extracts of Vanda Spathulata Flowers. Biomedical and Pharmacology Journal, 15(1), 1-10. Available at: [Link]

-

Evans, D. P., & Thomson, D. S. (1972). Inhibition of immediate hypersensitivity reactions by disodium cromoglycate. Requirements for activity in two laboratory models. British Journal of Pharmacology, 46(3), 537-544. Available at: [Link]

-

Kennedy, L., et al. (2014). Inhibition of Mast Cell-Derived Histamine Secretion by Cromolyn Sodium Treatment Decreases Biliary Hyperplasia in Cholestatic Rodents. Laboratory Investigation, 95(1), 42-53. Available at: [Link]

-

Kusner, E. J., et al. (1973). The inhibition by disodium cromoglycate in vitro of anaphylactically induced histamine release from rat peritoneal mast cells. The Journal of pharmacology and experimental therapeutics, 184(1), 41-46. Available at: [Link]

-

MacQueen, J. M., & Guttmann, R. D. (1981). Inhibition of in vitro Allogeneic Reactions with Disodium Cromoglycate. International Archives of Allergy and Applied Immunology, 66(1), 1-7. Available at: [Link]

-

Soter, N. A., et al. (1979). Oral disodium cromoglycate in mastocytosis. The New England journal of medicine, 301(9), 465-469. Available at: [Link]

-

Roy, A. C., & Warren, B. T. (1974). Inhibition of cAMP phosphodiesterase by disodium cromoglycate. Biochemical pharmacology, 23(5), 917-920. Available at: [Link]

-

Spataro, A. C., & Becker, E. L. (1976). Mechanism of action of disodium cromoglycate—mast cell calcium ion influx after a histamine-releasing stimulus. Biochemical pharmacology, 25(5), 505-510. Available at: [Link]

-

Spataro, A. C., & Becker, E. L. (1976). Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus. Biochemical pharmacology, 25(5), 505-510. Available at: [Link]

-

Garland, L. G., et al. (2017). The Anti-allergic Cromones: Past, Present, and Future. Frontiers in Pharmacology, 8, 743. Available at: [Link]

-

Zhang, X., et al. (2022). Mast cell stabilizer disodium cromoglycate improves long-term cognitive impairment after general anesthesia exposure in neonatal mice. Frontiers in Neurology, 13, 966224. Available at: [Link]

-

Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 203. Available at: [Link]

-

Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in pharmacology, 7, 203. Available at: [Link]

-

Rubin, B. K. (2016). The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. Annals of Allergy, Asthma & Immunology, 117(6), 684-687. Available at: [Link]

-

pms-SODIUM CROMOGLYCATE. (2012). Pharmascience Inc. Available at: [Link]

-

Oncodesign Services. (n.d.). Allergy-related diseases models | Preclinical research | CRO. Retrieved from [Link]

-

Wershil, B. K., & Galli, S. J. (2012). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. Journal of Allergy and Clinical Immunology, 129(4), 1155-1157. Available at: [Link]

-

Theoharides, T. C., et al. (2021). Luteolin Is More Potent than Cromolyn in Their Ability to Inhibit Mediator Release from Cultured Human Mast Cells. Journal of Allergy and Clinical Immunology, 147(2), AB133. Available at: [Link]

-

Heavey, D. J., et al. (1988). Mast Cell Stabilisers. Arrow@TU Dublin. Available at: [Link]

-

Taylor, W. A., et al. (1974). Anti-Allergic Actions of Disodium Cromoglycate and Other Drugs Known to Inhibit Cyclic 3′,5′-Nucleotide Phosphodiesterase. International Archives of Allergy and Applied Immunology, 47(2), 175-193. Available at: [Link]

-

Wikipedia. (n.d.). Mast cell. Retrieved from [Link]

-

Kim, J. Y., et al. (2023). Antiallergic Effects of Callerya atropurpurea Extract In Vitro and in an In Vivo Atopic Dermatitis Model. Molecules, 28(4), 1775. Available at: [Link]

-

Selakovic, D., et al. (2023). The Interactions of Magnesium Sulfate and Cromoglycate in a Rat Model of Orofacial Pain; The Role of Magnesium on Mast Cell Degranulation in Neuroinflammation. International Journal of Molecular Sciences, 24(7), 6214. Available at: [Link]

-

Moran, H. (1969). Disodium cromoglycate ("Intal") in the treatment of asthma. The Medical journal of Australia, 2(11), 533-534. Available at: [Link]

-

Kennedy, M. C. (1969). Disodium cromoglycate in the control of asthma. A double-blind trial. The British journal of diseases of the chest, 63(2), 96-106. Available at: [Link]

-

Ford, R. M. (1969). Disodium cromoglycate in the treatment of seasonal and perennial asthma. The Medical journal of Australia, 2(11), 537-540. Available at: [Link]

-

Fukuda, M., et al. (2013). Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals. Journal of ocular pharmacology and therapeutics, 29(10), 874-879. Available at: [Link]

Sources

- 1. Frontiers | The Anti-allergic Cromones: Past, Present, and Future [frontiersin.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. Disodium cromoglycate, an inhibitor of mas cell degranulation and histamine release induced by phospholipase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of disodium cromoglycate on mast cell-mediated immediate-type allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition by disodium cromoglycate in vitro of anaphylactically induced histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arrow.tudublin.ie [arrow.tudublin.ie]

- 10. Inhibition of immediate hypersensitivity reactions by disodium cromoglycate. Requirements for activity in two laboratory models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cromolyn inhibition of mediator release in mast cells derived from mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. karger.com [karger.com]

- 17. In Vitro Antioxidant and Mast Cell Stabilizing Activity of Different Extracts of Vanda Spathulata Flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. Frontiers | Mast cell stabilizer disodium cromoglycate improves long-term cognitive impairment after general anesthesia exposure in neonatal mice [frontiersin.org]

- 19. karger.com [karger.com]

- 20. An action of disodium cromoglycate: inhibition of cyclic 3',5'-AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of cAMP phosphodiesterase by disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mast cell - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. karger.com [karger.com]

- 25. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. karger.com [karger.com]

Introduction: A Prophylactic Paradigm in Allergy and Mast Cell Disorders

An In-Depth Technical Guide to the Pharmacological Profile of Cromolyn Sodium

Cromolyn sodium, initially derived from the natural chromone khellin, represents a cornerstone in the prophylactic management of allergic and mast cell-mediated diseases.[1] First identified in the 1960s by researcher Dr. Roger Altounyan, who had asthma himself, its discovery marked a significant shift from symptomatic relief to preventive therapy.[1][2] Unlike antihistamines that counteract mediators after their release, cromolyn sodium takes a preemptive approach by stabilizing mast cells, the primary effector cells in immediate hypersensitivity reactions.[3][4] This guide provides a comprehensive technical overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. We will delve into its unique mechanism of action, pharmacokinetic and pharmacodynamic properties, established clinical applications, and a detailed protocol for assessing its bioactivity.

Core Mechanism of Action: Mast Cell Stabilization

The therapeutic efficacy of cromolyn sodium is fundamentally attributed to its function as a mast cell stabilizer.[2] Mast cells, when activated, undergo degranulation—a process that releases a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[3][5] Cromolyn sodium effectively inhibits this critical step.

The prevailing mechanism suggests that cromolyn sodium blocks the influx of calcium ions across the mast cell membrane, a crucial trigger for degranulation.[3][6] In an allergic response, the cross-linking of IgE antibodies on the mast cell surface by an allergen initiates a complex signaling cascade. This cascade leads to the opening of calcium channels. By preventing this calcium influx, cromolyn sodium ensures the inflammatory mediators remain sequestered within the cell's granules.[2][3] This action effectively blocks both the immediate (early-phase) allergic response and the subsequent late-phase inflammatory reaction, which is a key differentiator from corticosteroids that primarily inhibit the late response.[1][7] It is important to note that cromolyn sodium possesses no intrinsic antihistaminic, vasoconstrictor, or corticosteroid activity.[6][8]

Pharmacokinetic Profile: The Challenge of Absorption

A defining characteristic of cromolyn sodium is its very poor systemic absorption, which dictates its route of administration for different indications.[9] Its highly polar and lipid-insoluble nature limits its passage across biological membranes.[10]

| Parameter | Value | Source(s) |

| Oral Bioavailability | 0.5% to 2% | [1][4] |

| Absorption (Oral Solution) | ≤ 1% | [6][8] |

| Absorption (Inhalation) | ~8% (of total dose administered) | [6] |

| Absorption (Ophthalmic) | < 0.07% | [1][11] |

| Protein Binding | Not extensively studied due to low absorption | N/A |

| Metabolism | Not significantly metabolized | [12] |

| Half-life | 80 to 90 minutes | [1][4][13] |

| Excretion | Primarily excreted unchanged in feces (~98% of oral dose); absorbed fraction excreted unchanged in bile and urine. | [1][4][8][13] |

This pharmacokinetic profile explains why cromolyn is administered locally (e.g., inhalation for asthma, nasal spray for rhinitis) to achieve therapeutic concentrations at the site of action while minimizing systemic exposure.[6] For gastrointestinal manifestations of mastocytosis, it is given as an oral solution, where its action is largely topical within the GI tract.[8][14]

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of cromolyn sodium are a direct consequence of its mast cell-stabilizing activity. It is a purely prophylactic agent with no bronchodilator or antihistaminic properties, rendering it ineffective for treating acute symptoms.[1][2]

-

Onset of Action : The therapeutic effect is not immediate. For chronic conditions like asthma or mastocytosis, a consistent regimen for 2 to 6 weeks may be required to observe significant clinical improvement.[1][4][8]

-

Duration of Action : A single dose's effect on mast cells lasts for approximately 6 hours, necessitating a multiple-times-daily dosing schedule for continuous control.[1][4]

-

Clinical Applications :

-

Asthma : Used as a prophylactic agent for mild to moderate bronchial asthma, especially in preventing exercise-induced bronchospasm.[1][15][16]

-

Allergic Rhinitis : Administered as a nasal spray for the prevention and treatment of symptoms.[13][17]

-

Allergic Eye Conditions : Used in ophthalmic solutions for conditions like vernal keratoconjunctivitis.[4][11]

-

Mastocytosis : FDA-approved as an oral solution for managing systemic mastocytosis, improving symptoms such as diarrhea, abdominal pain, flushing, headaches, and urticaria.[1][8][15]

-

Off-Label Uses : Investigated for food allergies and inflammatory bowel disease.[1]

-

Experimental Protocol: In Vitro Mast Cell Degranulation Assay

To quantify the mast cell stabilizing activity of cromolyn sodium or novel compounds, the antigen-induced histamine release assay using rat peritoneal mast cells (RPMCs) is a standard, self-validating method.[18]

Objective: To determine the concentration-dependent inhibition of antigen-induced histamine release from sensitized mast cells by a test compound.

Methodology:

-

Mast Cell Isolation:

-

Euthanize male Wistar rats according to institutional guidelines.

-

Inject 15-20 mL of sterile, chilled buffer (e.g., Tyrode's buffer) into the peritoneal cavity.

-

Gently massage the abdomen for 90 seconds to dislodge mast cells.

-

Aspirate the peritoneal fluid and collect it into chilled tubes.

-

Purify the mast cells from the lavage fluid using density gradient centrifugation (e.g., with Percoll or Metrizamide) to achieve >95% purity.

-

-

Passive Sensitization:

-

Resuspend the purified mast cells in a buffered salt solution containing a known concentration of anti-DNP (dinitrophenyl) IgE antibody.

-

Incubate the cells for 2 hours at 37°C to allow the IgE to bind to the FcεRI receptors on the mast cell surface.

-

-

Compound Incubation:

-

Wash the sensitized cells to remove unbound IgE and resuspend them in fresh buffer.

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Pre-incubate the cells with varying concentrations of cromolyn sodium (or test compound) and a vehicle control for 15-30 minutes at 37°C.

-

-

Antigen Challenge & Degranulation Induction:

-

Initiate degranulation by adding an optimal concentration of the antigen, DNP-human serum albumin (DNP-HSA), to each tube.

-

Include a negative control (no antigen) and a positive control for total histamine release (cells lysed with perchloric acid or by sonication).

-

Incubate for 30 minutes at 37°C.

-

-

Histamine Quantification:

-

Stop the reaction by placing the tubes on ice and centrifuging at 4°C to pellet the cells.

-

Carefully collect the supernatant, which contains the released histamine.

-

Quantify the histamine content in the supernatant using a sensitive method like the o-phthalaldehyde (OPT) spectrofluorometric assay or an ELISA kit.[18]

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample relative to the total histamine control.

-

Determine the percentage inhibition of histamine release for each compound concentration relative to the vehicle control (antigen-challenged, no compound).

-

Plot the percentage inhibition against the log concentration of the compound and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[18]

-

Safety and Adverse Event Profile

Cromolyn sodium is generally well-tolerated, with a favorable safety profile largely due to its poor systemic absorption.[7][17] Adverse events are typically mild, transient, and associated with the site of administration.[1][17]

-

Inhalation Route : The most common side effects include transient cough, throat irritation, hoarseness, and occasionally mild wheezing or bronchospasm.[1][17][19]

-

Nasal Route : May cause nasal itching, burning, sneezing, or congestion.[1][17]

-

Oral Route : The most frequently reported adverse events in mastocytosis patients are headache, diarrhea, pruritus, nausea, and abdominal pain.[1][17]

-

Ophthalmic Route : Can cause temporary stinging or burning upon instillation.[19]

Severe anaphylactic reactions are rare but have been reported.[17][20] Caution is advised when prescribing for patients with impaired renal or hepatic function, as the small absorbed fraction is cleared by these routes, and a dosage reduction may be necessary.[8][17][20]

Conclusion and Future Directions

Cromolyn sodium remains a valuable therapeutic agent, distinguished by its prophylactic mechanism of stabilizing mast cells. Its pharmacological profile—characterized by potent local action and minimal systemic absorption—underpins its efficacy and excellent safety record in treating a range of allergic and mast cell-driven diseases. While newer classes of drugs have emerged, the fundamental principle of mast cell stabilization pioneered by cromolyn continues to be a critical strategy in inflammatory disease management. Future research may focus on developing novel mast cell stabilizers with improved bioavailability and pharmacokinetic properties, building on the foundational knowledge established by decades of clinical and experimental experience with cromolyn sodium.

References

- Medfinder. (2026, February 14). How Does Cromolyn Work? Mechanism of Action Explained in Plain English.

- Knight, V. & Geddes, D. M. (2024, October 28). Cromolyn Sodium. In: StatPearls [Internet].

- Macsen Labs. (2022, September 21). Cromolyn Sodium | Mechanism of action, Uses & Side effects.

- New York Allergy and Sinus Centers.

- Patsnap Synapse. (2024, June 14).

- Murphy, S., & Kelly, H. W. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma. DICP: The Annals of Pharmacotherapy, 21(1 Pt 1), 22-35.

- MedCentral.

- Bernstein, I. L. (1976). Therapy with Cromolyn Sodium. Annals of Internal Medicine, 85(2), 244-245.

- PubMed. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma.

- The EDS Clinic. (2024, October 15). Cromolyn vs Ketotifen and other Antihistamines for MCAS.

- Patsnap Synapse. (2024, July 12). What are the side effects of Cromolyn Sodium?.

- RxList. Cromolyn sodium: Side Effects, Uses, Dosage, Interactions, Warnings.

- PubMed. (1985). Cromolyn sodium: a review.

- YouTube. (2025, January 21). Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Health Writer. (2025, December 30). Understanding Cromolyn Sodium: A Key Player in Allergy and Asthma Management.

- U.S. Food & Drug Administration. (2002).

- PDR.net. Gastrocrom - Drug Summary.

- Drugs.com. (2025, September 12). Cromolyn sodium Uses, Side Effects & Warnings.

- Picmonic. Cromolyn (Mast Cell Stabilizers) PDF.

- F.A. Davis.

- ClinicalTrials.gov. (2014, March 21).

- Bausch + Lomb. Cromolyn-Sodium-package-insert.pdf.

- bioRxiv. (2025, September 4).

- BenchChem. Comparison of Established Mast Cell Stabilizers: Cromolyn Sodium, Ketotifen, and Nedocromil.

- PubChem - NIH. Cromolyn | C23H16O11 | CID 2882.

Sources

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Cromolyn Sodium used for? [synapse.patsnap.com]

- 3. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]

- 4. macsenlab.com [macsenlab.com]

- 5. A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform | bioRxiv [biorxiv.org]

- 6. pdr.net [pdr.net]

- 7. scispace.com [scispace.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Cromolyn sodium: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pi.bausch.com [pi.bausch.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 14. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]

- 15. medcentral.com [medcentral.com]

- 16. Cromolyn sodium: a review of mechanisms and clinical use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nyallergy.com [nyallergy.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What are the side effects of Cromolyn Sodium? [synapse.patsnap.com]

- 20. Cromolyn sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Cromolyn Sodium: A Mechanistic Deep Dive into Mast Cell Stabilization and Histamine Release Inhibition

Abstract

Cromolyn sodium, a cornerstone in the management of allergic and mast cell-driven diseases, exerts its therapeutic effect primarily through the stabilization of mast cells, thereby preventing the release of histamine and other potent inflammatory mediators.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cromolyn sodium's action. We will dissect the intricate signaling cascade of IgE-mediated mast cell activation, pinpoint the critical intervention points of cromolyn sodium, and provide detailed, field-proven protocols for quantifying its inhibitory effects on histamine release. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cromolyn sodium's pharmacology and its application in experimental settings.

Introduction: Beyond Symptom Management

Discovered in the 1960s by Dr. Roger Altounyan, cromolyn sodium emerged from khellin, a natural extract of the Ammi visnaga herb.[1] Initially introduced as an inhaled treatment for asthma, its applications have expanded to include allergic rhinitis, mastocytosis, and allergic eye conditions.[2][3] Unlike antihistamines, which competitively block histamine receptors post-release, cromolyn sodium acts prophylactically.[1] It prevents the degranulation of mast cells, the initial and pivotal event in the allergic cascade, thus inhibiting both immediate and late-phase allergic reactions.[1][4] Its favorable safety profile, stemming from poor systemic absorption, makes it a valuable tool for long-term management.[3][5] Understanding its core mechanism is crucial for optimizing its use and for the development of novel mast cell-stabilizing therapeutics.

The Mast Cell: A Key Player in Allergic Inflammation

Mast cells are tissue-resident immune cells, strategically located at the host-environment interface, such as the skin, airways, and gastrointestinal tract.[6] They are central to type I hypersensitivity reactions. The process begins with sensitization, where Immunoglobulin E (IgE) antibodies, produced in response to an allergen, bind to high-affinity FcεRI receptors on the mast cell surface.[7][8] Upon re-exposure, the multivalent allergen cross-links these IgE-FcεRI complexes, triggering an intracellular signaling cascade that culminates in degranulation—the fusion of intracellular granules with the plasma membrane and the release of pre-formed mediators, most notably histamine.[7][9]

Core Mechanism of Action: Preventing the Trigger

Cromolyn sodium's efficacy lies in its ability to interrupt the mast cell activation sequence before the release of inflammatory mediators. The mechanism is multifaceted, primarily involving the modulation of critical ion fluxes across the mast cell membrane.

Inhibition of Calcium Influx

The influx of extracellular calcium (Ca²⁺) is an indispensable step for mast cell degranulation.[10] The cross-linking of IgE receptors initiates a signaling pathway that leads to the opening of plasma membrane calcium channels. The resulting increase in intracellular Ca²⁺ concentration is the direct trigger for the fusion of histamine-containing granules with the cell membrane.[10]

Cromolyn sodium fundamentally works by blocking this crucial calcium ion transport across the mast cell membrane.[10][11] Evidence suggests that cromolyn does not enter the cell but acts at an external site.[10] Studies have identified a specific cromolyn-binding protein (CBP) on the surface of mast cells and basophils.[12] The binding of cromolyn to this protein, in a Ca²⁺-dependent manner, is thought to allosterically inhibit the function of the associated calcium channel, thereby preventing the influx of calcium required for degranulation.[10][12] This blockade is the primary reason for its mast cell-stabilizing effect.

Modulation of Chloride Channels

In addition to its effects on calcium, cromolyn sodium has been shown to inhibit chloride ion (Cl⁻) flux in mast cells.[13] Agonist stimulation of mast cells activates Cl⁻ currents, which helps to maintain the negative membrane potential necessary to provide a strong electrochemical driving force for Ca²⁺ influx. By inhibiting these chloride channels, cromolyn may further reduce the driving force for calcium entry, complementing its more direct inhibitory effect on calcium channels and contributing to the overall stabilization of the mast cell.[13][14][15]

The following diagram illustrates the IgE-mediated mast cell activation pathway and the points of intervention by cromolyn sodium.

Caption: IgE-mediated mast cell activation and cromolyn's inhibitory action.

Experimental Validation: Methodologies & Protocols

Evaluating the efficacy of cromolyn sodium requires robust and reproducible in vitro assays. The following protocols provide a framework for culturing human mast cells, inducing IgE-mediated degranulation, and quantifying the inhibitory effect of cromolyn on histamine release.

Workflow for Assessing Cromolyn Sodium Efficacy

The overall experimental process follows a standardized sequence designed to ensure accuracy and reproducibility.

Caption: Standard experimental workflow for evaluating cromolyn sodium.

Protocol 1: Human Mast Cell (huMC) Culture and Sensitization

Causality: Primary human mast cells derived from CD34+ progenitors are the gold standard as they most closely represent in vivo physiology, compared to transformed cell lines.[6][16] Sensitization with IgE is required to prime the cells for an allergen-specific response.[17]

Methodology:

-

Culture CD34+ progenitor cells in a suitable medium (e.g., StemSpan™) supplemented with growth factors critical for mast cell differentiation, such as Stem Cell Factor (SCF) and Interleukin-6 (IL-6).[17]

-

Maintain cultures for 6-8 weeks, refreshing the medium weekly until a mature mast cell phenotype is confirmed via immunophenotyping (e.g., flow cytometry for c-Kit/CD117 and FcεRI expression).[6]

-

For sensitization, incubate the mature mast cells overnight (16-18 hours) at 37°C with human myeloma IgE (e.g., 200 ng/mL).[17]

-

After incubation, wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE and resuspend at a concentration of 1x10⁶ cells/mL.

Protocol 2: Histamine Release Inhibition Assay

Causality: This protocol creates a controlled environment to trigger histamine release and measure the inhibitory effect of cromolyn sodium across a range of concentrations, allowing for the determination of an IC₅₀ value. Including positive and negative controls is essential for validating the assay.

Methodology:

-

Assay Setup : Prepare a 96-well plate. Aliquot 50 µL of the sensitized mast cell suspension into each well.

-

Controls :

-

Negative Control (Spontaneous Release) : Add 50 µL of buffer only. This measures baseline histamine release without stimulation.[18]

-

Positive Control (Maximum Release) : Add 50 µL of anti-IgE antibody (e.g., 200 ng/mL). This establishes the maximum degranulation response.[17]

-

Vehicle Control : Add 50 µL of anti-IgE plus the highest volume of solvent used for cromolyn dilution. This ensures the solvent itself has no effect.

-

-

Cromolyn Treatment : To the experimental wells, add 50 µL of cromolyn sodium diluted in buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Pre-incubate for 15 minutes at 37°C.

-

Stimulation : Add 50 µL of anti-IgE antibody to the cromolyn-treated wells and the positive control wells.

-

Incubation : Incubate the plate for 1 hour at 37°C and 5% CO₂.[17]

-

Sample Collection : Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant for histamine quantification.

Protocol 3: Histamine Quantification by ELISA

Causality: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying histamine in biological samples like cell culture supernatants.[18][19]

Methodology:

-

Use a commercially available Histamine ELISA kit and follow the manufacturer's instructions precisely.[19]

-

Briefly, the principle involves adding samples/standards and an HRP-labeled histamine conjugate to a microplate pre-coated with an anti-histamine antibody.

-

The histamine in the sample competes with the HRP-conjugate for antibody binding sites.[19]

-

After washing, a substrate is added, and the color development is inversely proportional to the amount of histamine in the sample.

-

Read the absorbance on a microplate reader and calculate histamine concentrations against the standard curve.

Data Presentation and Interpretation

The results of the histamine release assay should demonstrate a dose-dependent inhibition by cromolyn sodium. The data can be effectively summarized in a table.

| Cromolyn Sodium [µM] | Histamine Released [ng/mL] (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 85.2 ± 5.6 | 0% |

| 1 | 74.1 ± 4.9 | 13.0% |

| 10 | 55.4 ± 3.7 | 35.0% |

| 50 | 43.5 ± 2.9 | 48.9% |

| 100 | 30.7 ± 2.0 | 64.0% |

| 500 | 15.3 ± 1.1 | 82.0% |

| Spontaneous Release | 4.1 ± 0.5 | N/A |

Note: Data are representative and for illustrative purposes.

Calculation: % Inhibition = [ 1 - ( (HistamineCromolyn - HistamineSpontaneous) / (HistamineVehicle - HistamineSpontaneous) ) ] * 100

From this data, an IC₅₀ value (the concentration of cromolyn sodium that inhibits 50% of histamine release) can be calculated using non-linear regression analysis.

Summary and Future Directions

Cromolyn sodium remains a significant therapeutic agent due to its targeted action on mast cells. Its primary mechanism involves the stabilization of the mast cell membrane through the inhibition of essential calcium and chloride ion fluxes, thereby preventing antigen-induced degranulation and the release of histamine.[1][11][13] The experimental protocols detailed herein provide a robust framework for investigating these effects in a controlled laboratory setting.

Future research should continue to focus on the precise molecular identity and regulation of the cromolyn-binding protein and its associated ion channels. A deeper understanding of these targets could pave the way for the development of next-generation mast cell stabilizers with enhanced potency and specificity, offering improved therapeutic options for a wide range of allergic and inflammatory diseases.

References

-

Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28). National Center for Biotechnology Information. [Link]

-

Cromolyn Sodium | Mechanism of action, Uses & Side effects. (2022, September 21). Macsen Labs. [Link]

-

What is Cromolyn Sodium used for? (2024, June 14). Patsnap Synapse. [Link]

-

Cromolyn Sodium Oral Solution, Concentrate. (n.d.). U.S. Food and Drug Administration. [Link]

-

Bernstein, I. L. (1985). Cromolyn sodium: a review of mechanisms and clinical use in asthma. PubMed. [Link]

-

Ishizaka, T. (n.d.). Activation of mast cells for mediator release through IgE receptors. PubMed. [Link]

-

The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. (n.d.). ResearchGate. [Link]

-

Okano, M. (2021). Roles of IgE and Histamine in Mast Cell Maturation. PMC. [Link]

-

Thong, B. Y. (2022). Evidence for histamine release in chronic inducible urticaria – A systematic review. Frontiers in Allergy. [Link]

-

How Does Cromolyn Work? Mechanism of Action Explained in Plain English. (2026, February 14). Medfinder. [Link]

-

Cromolyn vs Ketotifen and other Antihistamines for MCAS. (2024, October 15). The EDS Clinic. [Link]

-

Wilson, J. L. (2014). An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations. PMC. [Link]

-

Mrug, S. (2018). Inhibition of mast cell degranulation with cromolyn sodium exhibits organ-specific effects in polycystic kidney (PCK) rats. PMC. [Link]

-

Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. [Link]

-

Okano, M. (2021). Roles of IgE and Histamine in Mast Cell Maturation. PubMed. [Link]

-

Cromolyn (Mast Cell Stabilizers) PDF. (n.d.). Picmonic. [Link]

-

Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis. (n.d.). PubMed. [Link]

-

Roles of IgE and Histamine in Mast Cell Maturation. (n.d.). Okayama University. [Link]

-

Cromolyn sodium inhibited degranulation and releasing cytokines of mast cells. (n.d.). ResearchGate. [Link]

-

Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery. (2004, May 15). PubMed. [Link]

-

Histamine ELISA Assay Kit. (n.d.). Northwest Life Science Specialties. [Link]

-

Histamine-Release. (n.d.). IBL International. [Link]

-

Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. (n.d.). PubMed. [Link]

-

Cromolyn (Mast Cell Stabilizers). (n.d.). Picmonic. [Link]

-

Roles of IgE and Histamine in Mast Cell Maturation. (2025, October 15). ResearchGate. [Link]

-

Clinical Guideline cromolyn sodium oral concentrate. (n.d.). Oscar Health. [Link]

-

Howse, P. D. (1984). Influence of Albuterol, Cromolyn Sodium and Ipratropium Bromide on the Airway and Circulating Mediator Responses to Allergen Bronchial Provocation in Asthma. American Review of Respiratory Disease. [Link]

-

Inhibition of Mast Cell Degranulation With Cromolyn Sodium Exhibits Organ-Specific Effects in Polycystic Kidney (PCK) Rats. (2018, June 3). PubMed. [Link]

-

The significance of chloride in the inhibitory action of disodium cromoglycate on immunologically-stimulated rat peritoneal mast cells. (2011, September 15). PubMed. [Link]

-

Mazurek, N. (1980). A binding site on mast cells and basophils for the anti-allergic drug cromolyn. PubMed. [Link]

-

Non-specific effects of calcium entry antagonists in mast cells. (n.d.). SpringerLink. [Link]

-

[The relationship between Ca++ ions and a protein specific to cromolyn in the degranulation of mast cells and basophils in the rat]. (n.d.). PubMed. [Link]

-

Alton, E. W. (1996). Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. PubMed. [Link]

-

Effect of Chemical and Physical Enhancers on the Skin Permeation of Cromolyn Sodium. (n.d.). University of the Pacific. [Link]

-

cromolyn sodium: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Mast Cell Assays. (n.d.). Charles River Laboratories. [Link]

-

Mast Cell Activation Test (MAT). (n.d.). Springer Nature Experiments. [Link]

-

Mast Cells : Methods and Protocols. (n.d.). University of Victoria Libraries. [Link]

-

Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus. (n.d.). PubMed. [Link]

-

Weng, Z. (2012). Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans. PLOS One. [Link]

-

Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. (2022, March 9). PubMed. [Link]

-

Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatocytes and hepatic stellate cells. (n.d.). ResearchGate. [Link]

Sources

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Cromolyn Sodium used for? [synapse.patsnap.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Cromolyn sodium: a review of mechanisms and clinical use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Roles of IgE and Histamine in Mast Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. picmonic.com [picmonic.com]

- 10. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]

- 12. [The relationship between Ca++ ions and a protein specific to cromolyn in the degranulation of mast cells and basophils in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cromolyn Sodium - LKT Labs [lktlabs.com]

- 15. The significance of chloride in the inhibitory action of disodium cromoglycate on immunologically-stimulated rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mast Cell Overview | Thermo Fisher Scientific - AT [thermofisher.com]

- 17. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. novamedline.com [novamedline.com]

- 19. nwlifescience.com [nwlifescience.com]

Beyond the Mast Cell: A Technical Guide to the Evolving Molecular Targets of Cromolyn Sodium

Preamble: Re-evaluating a Classic Anti-Allergic Agent

For decades, cromolyn sodium has been a cornerstone in the management of allergic disorders, its mechanism of action largely attributed to the stabilization of mast cells and subsequent inhibition of histamine release.[1][2] However, a growing body of evidence compels us to look beyond this classical explanation. This guide synthesizes current research to provide an in-depth technical exploration of cromolyn sodium's molecular targets beyond the mast cell, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuanced interactions of cromolyn with a variety of cell types and molecular pathways, revealing a more complex and intriguing pharmacological profile than previously understood.

The Expanding Immunomodulatory Landscape of Cromolyn Sodium

While its effect on mast cells is well-documented, cromolyn sodium exerts significant immunomodulatory effects on a broader range of immune cells.[3][4] This section will explore these non-mast cell targets, detailing the molecular mechanisms and experimental evidence that underpin these interactions.

Microglia: Shifting the Balance in Neuroinflammation

Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammatory processes.[5] Recent studies have illuminated cromolyn's ability to modulate microglial activity, suggesting its potential in neurodegenerative diseases.[1][3]

Cromolyn has been shown to suppress the secretion of pro-inflammatory cytokines and chemokines from activated microglia. In a study utilizing the human microglial cell line HMC3, cromolyn and a fluorinated analog dramatically reduced the secretion of a wide spectrum of inflammatory mediators, including IL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2, CCL3, and CCL4, following activation by TNF-α.[1][5][6] This suggests a direct action on microglia to dampen the inflammatory cascade.

The proposed mechanism for this effect involves the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and GSK-3β.[7] By targeting proteins upstream of these pathways, cromolyn can influence the expression of a wide array of genes involved in inflammation and fibrosis.[7] Furthermore, cromolyn has been observed to promote a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory and phagocytic M2 phenotype.[5][8][9] This is supported by evidence of increased microglial phagocytosis of amyloid-β42 (Aβ42) in the presence of cromolyn.[7]

Experimental Workflow: Assessing Cromolyn's Impact on Microglial Cytokine Release

Caption: Workflow for evaluating cromolyn's effect on microglial cytokine release.

| Cytokine/Chemokine | Inhibition by Cromolyn (3 µM) | Reference |

| IL-1β | > 40% | [5][6] |

| IL-6 | > 40% | [5][6] |

| IL-8 | ~26% | [5][6] |

| IFN-γ | > 40% | [5][6] |

| CXCL10 (IP-10) | Significant reduction | [6] |

| CCL2 (MCP-1) | Significant reduction | [6] |

| CCL3 (MIP-1α) | Significant reduction | [6] |

| CCL4 (MIP-1β) | Significant reduction | [6] |

Eosinophils and Neutrophils: Attenuating Pro-inflammatory Responses

Cromolyn sodium has also demonstrated inhibitory effects on eosinophils and neutrophils, key players in allergic inflammation and asthma.[4][10][11] Studies have shown that cromolyn can suppress eosinophilic inflammation, as evidenced by a reduction in blood and sputum eosinophil counts and eosinophil cationic protein (ECP) levels in patients with aspirin-intolerant asthma.[10][11] While one study suggested cromolyn has anti-eosinophilic properties, a randomized controlled trial on eosinophilic esophagitis did not find a significant reduction in esophageal eosinophilia.[12]

Cromolyn's impact on these granulocytes extends to the inhibition of chemotaxis. In vitro studies have shown that cromolyn sodium can inhibit the chemotaxis of both neutrophils and eosinophils induced by various chemotactic factors.[13]

| Cell Type | Chemoattractant | Cromolyn Sodium IC50 | Reference |

| Neutrophils | PAF | ~10⁻⁸ M | [13] |

| ZAS | ~10⁻⁷ - 10⁻⁶ M | [13] | |

| FMLP | ~10⁻⁷ M | [13] | |

| LTB4 | ~10⁻⁶ M | [13] | |

| Eosinophils | ZAS | ~10⁻⁷ M | [13] |

Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Neutrophil Isolation: Isolate neutrophils from human peripheral blood using a density gradient centrifugation method.

-

Chemoattractant Preparation: Prepare solutions of chemoattractants (e.g., PAF, fMLP) at optimal concentrations in a suitable buffer.

-

Cromolyn Sodium Incubation: Pre-incubate the isolated neutrophils with varying concentrations of cromolyn sodium.

-

Boyden Chamber Assembly: Assemble a Boyden chamber with a microporous membrane separating the upper and lower wells.

-

Cell Loading: Load the cromolyn-treated neutrophils into the upper wells.

-

Chemoattractant Loading: Load the chemoattractant solutions into the lower wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration.

-

Cell Staining and Counting: After incubation, fix and stain the membrane. Count the number of migrated cells in multiple high-power fields using a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each cromolyn concentration compared to the control (no cromolyn).

Unraveling Novel Molecular Targets of Cromolyn Sodium

Beyond its effects on specific immune cells, research has begun to identify novel molecular targets for cromolyn sodium, offering new avenues for understanding its diverse pharmacological actions.

G Protein-Coupled Receptor 35 (GPR35): A Promising Candidate

GPR35, an orphan G protein-coupled receptor, has emerged as a significant target for cromolyn sodium.[14][15][16] Studies have demonstrated that cromolyn acts as a potent agonist at human GPR35.[14][15]

Activation of GPR35 by cromolyn initiates signaling through multiple pathways. It has been shown to couple to Gαi/o and Gα13 subunits, leading to downstream effects such as the inhibition of adenylyl cyclase and activation of RhoA, respectively.[17] Additionally, agonist binding to GPR35 promotes the recruitment of β-arrestin-2, a key protein in receptor desensitization and G protein-independent signaling.[18][17]

The logEC50 values for cromolyn disodium at human GPR35 have been reported to be approximately -6.7 to -7.2 in calcium flux and inositol phosphate accumulation assays, respectively.[14]

Signaling Pathway: Cromolyn-Mediated GPR35 Activation

Caption: Cromolyn activation of GPR35 and downstream signaling pathways.

Experimental Protocol: β-Arrestin Recruitment Assay for GPR35 Activation

This protocol is adapted for a commercially available assay system (e.g., PathHunter®).[18]

-

Cell Seeding: Seed CHO-K1 cells stably co-expressing GPR35 and a β-arrestin-enzyme fragment complementation system into a 384-well plate.

-

Compound Preparation: Prepare serial dilutions of cromolyn sodium and a reference agonist.

-

Compound Addition: Add the compound dilutions to the wells containing the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection Reagent Addition: Add the detection reagent, which contains the substrate for the enzyme fragment complementation system.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

S100 Proteins: A Calcium-Dependent Interaction

Another intriguing area of research is the interaction of cromolyn with members of the S100 protein family, a group of small, calcium-binding proteins involved in a variety of cellular processes.[19][20][21] Affinity chromatography studies have shown that cromolyn binds to several S100 proteins, including S100A1, S100A12, and S100A13, in a calcium-dependent manner.[19][20][21][22] This interaction is thought to inhibit the degranulation process in mast cells and may have broader implications for other inflammatory pathways.[20]

The binding of cromolyn to S100 proteins has been shown to disrupt their interaction with downstream targets, such as the Receptor for Advanced Glycation Endproducts (RAGE).[23] For instance, the binding of cromolyn to S100P has been demonstrated to block its interaction with RAGE.[23]

Sensory Nerves: A Role in Nociception

There is evidence to suggest that cromolyn can modulate the activity of sensory nerve fibers.[24] This is supported by findings that topical cromolyn can reduce allergen-induced pruritus (itching) without affecting the wheal response, suggesting an effect on sensory C-fiber nerve activation rather than mast cell degranulation.[6]

More specifically, cromolyn has been shown to inhibit the prostaglandin E2 (PGE2)-mediated sensitization of the transient receptor potential cation channel subfamily V member 1 (TRPV1) in cultured sensory neurons.[24] This effect is dependent on GPR35, further linking the GPR35 agonist activity of cromolyn to its effects on the nervous system.[24]

Cromolyn's Impact on Non-Immune Cells: The Case of Liver Fibrosis